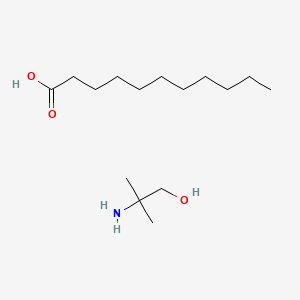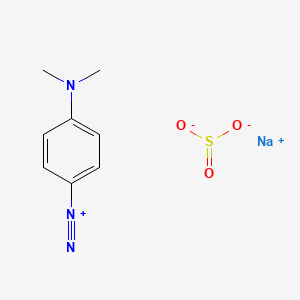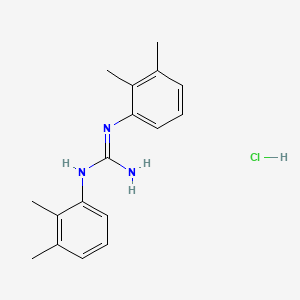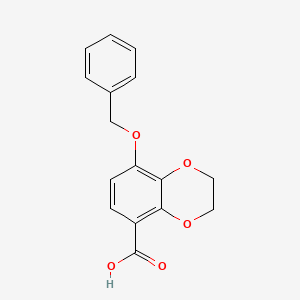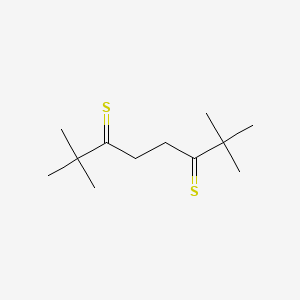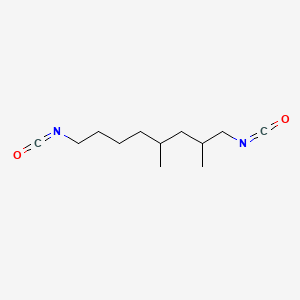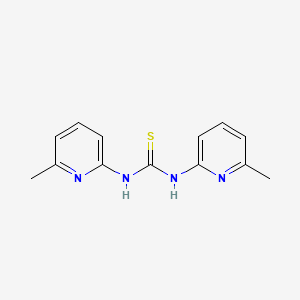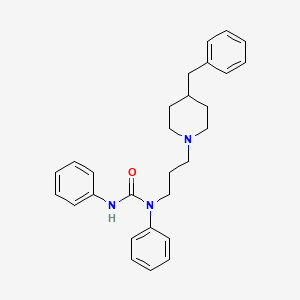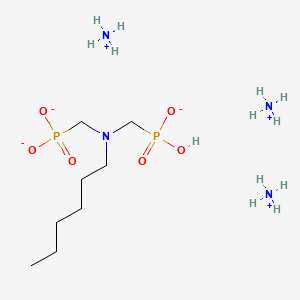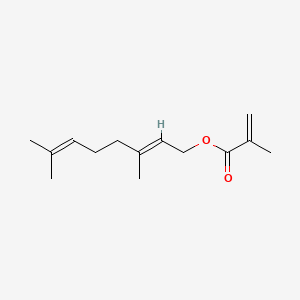
3,7-Dimethylocta-2,6-dienyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-2,6-dienyl methacrylate is an organic compound with the molecular formula C14H22O2. It is a methacrylate ester derived from 3,7-dimethylocta-2,6-dienol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dienyl methacrylate typically involves the esterification of 3,7-dimethylocta-2,6-dienol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-2,6-dienyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,7-dimethylocta-2,6-dienol and methacrylic acid.
Addition Reactions: The double bonds in the compound can participate in addition reactions with reagents like hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst, halogens (Br2, Cl2), and other electrophiles.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: 3,7-dimethylocta-2,6-dienol and methacrylic acid.
Addition Reactions: Various addition products depending on the reagent used.
Applications De Recherche Scientifique
3,7-Dimethylocta-2,6-dienyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.
Materials Science: Incorporated into materials for coatings, adhesives, and sealants due to its excellent adhesion and durability.
Biological Research: Studied for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-2,6-dienyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in radical polymerization, leading to the formation of polymers with desirable properties. The double bonds in the compound also allow for various addition reactions, making it a versatile building block in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethylocta-2,6-dienyl acetate
- 3,7-Dimethylocta-2,6-dienyl chloride
- 3,7-Dimethylocta-2,6-dienyl alcohol
Uniqueness
Compared to its analogs, 3,7-Dimethylocta-2,6-dienyl methacrylate is unique due to its methacrylate ester group, which imparts distinct reactivity and polymerization characteristics. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized properties.
Propriétés
Numéro CAS |
94070-95-8 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9H,3,6,8,10H2,1-2,4-5H3/b13-9+ |
Clé InChI |
DWJIEXRXQKFNAB-UKTHLTGXSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(=O)C(=C)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(=O)C(=C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
